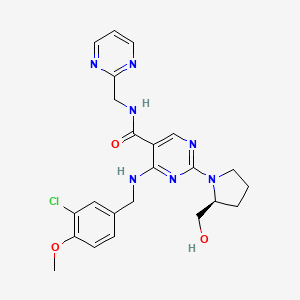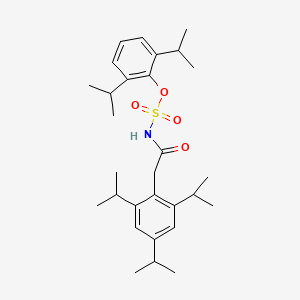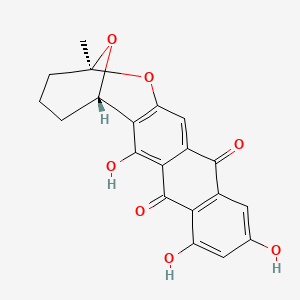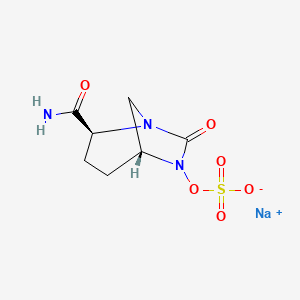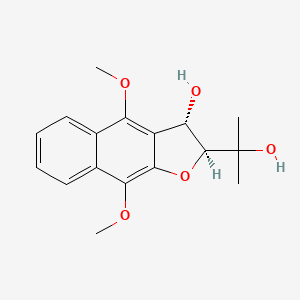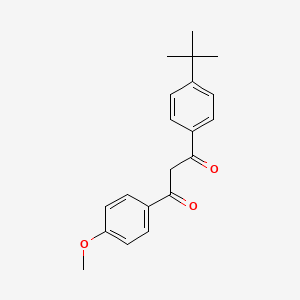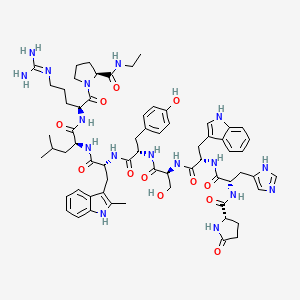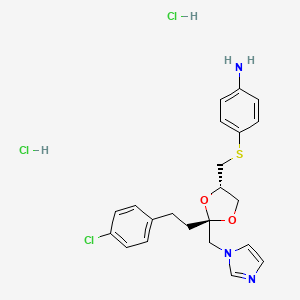
Azalanstat dihydrochloride
Vue d'ensemble
Description
Le dihydrochlorure d'azalanstat est un composé imidazole synthétique connu pour sa capacité à inhiber la synthèse du cholestérol. Il atteint cet objectif en ciblant l'enzyme cytochrome P450 lanostérol 14 alpha-déméthylase, qui est cruciale dans la conversion du lanostérol en cholestérol chez les mammifères
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le dihydrochlorure d'azalanstat est synthétisé par une série de réactions chimiques impliquant des dérivés de l'imidazoleLes conditions de réaction nécessitent souvent des températures, des solvants et des catalyseurs spécifiques pour garantir que le produit souhaité est obtenu avec une pureté élevée .
Méthodes de production industrielle
La production industrielle du dihydrochlorure d'azalanstat implique une mise à l'échelle des méthodes de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les impuretés. Le processus peut impliquer des réacteurs à écoulement continu et des techniques de purification avancées pour garantir que le composé répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
Le dihydrochlorure d'azalanstat subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier le cycle imidazole ou d'autres groupes fonctionnels.
Substitution : Le groupe chlorophényle peut être substitué par d'autres groupes fonctionnels pour créer des analogues aux propriétés différentes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions impliquent souvent des températures et des niveaux de pH contrôlés pour garantir que les réactions se déroulent efficacement .
Principaux produits formés
Ces dérivés sont souvent étudiés pour leur activité biologique et leurs utilisations thérapeutiques potentielles .
Applications de la recherche scientifique
Le dihydrochlorure d'azalanstat a fait l'objet de nombreuses études pour ses applications dans divers domaines :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition enzymatique et les mécanismes réactionnels.
Biologie : Investigations sur ses effets sur le métabolisme du cholestérol dans les cultures cellulaires et les modèles animaux.
Médecine : Exploration en tant que traitement potentiel de l'hypercholestérolémie et des affections associées.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence en chimie analytique
Mécanisme d'action
Le dihydrochlorure d'azalanstat exerce ses effets en inhibant l'enzyme cytochrome P450 lanostérol 14 alpha-déméthylase. Cette enzyme est responsable de la déméthylation du lanostérol, une étape clé de la biosynthèse du cholestérol. En inhibant cette enzyme, le dihydrochlorure d'azalanstat réduit efficacement la synthèse du cholestérol dans les cellules. Les cibles et les voies moléculaires impliquées comprennent la liaison du composé au site actif de l'enzyme, empêchant ainsi son fonctionnement normal .
Applications De Recherche Scientifique
Azalanstat dihydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cholesterol metabolism in cell cultures and animal models.
Medicine: Explored as a potential treatment for hypercholesterolemia and related conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mécanisme D'action
Azalanstat dihydrochloride exerts its effects by inhibiting the cytochrome P450 enzyme lanosterol 14 alpha-demethylase. This enzyme is responsible for the demethylation of lanosterol, a key step in cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces cholesterol synthesis in cells. The molecular targets and pathways involved include the binding of the compound to the active site of the enzyme, preventing its normal function .
Comparaison Avec Des Composés Similaires
Composés similaires
Kétoconazole : Un autre dérivé de l'imidazole qui inhibe la lanostérol 14 alpha-déméthylase, mais qui est principalement utilisé comme antifongique.
Itraconazole : Similaire au kétoconazole, il inhibe la même enzyme, mais a un spectre d'activité antifongique plus large.
Fluconazole : Un dérivé du triazole qui cible également la lanostérol 14 alpha-déméthylase, mais avec des propriétés pharmacocinétiques différentes.
Unicité du dihydrochlorure d'azalanstat
Le dihydrochlorure d'azalanstat est unique en ce qu'il inhibe spécifiquement la synthèse du cholestérol sans activité antifongique significative. Cela en fait un composé précieux pour l'étude du métabolisme du cholestérol et le développement de traitements contre l'hypercholestérolémie, sans les effets secondaires associés aux antifongiques .
Propriétés
Numéro CAS |
143484-82-6 |
|---|---|
Formule moléculaire |
C22H26Cl3N3O2S |
Poids moléculaire |
502.9 g/mol |
Nom IUPAC |
4-[[(2S,4S)-2-[2-(4-chlorophenyl)ethyl]-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]aniline;dihydrochloride |
InChI |
InChI=1S/C22H24ClN3O2S.2ClH/c23-18-3-1-17(2-4-18)9-10-22(15-26-12-11-25-16-26)27-13-20(28-22)14-29-21-7-5-19(24)6-8-21;;/h1-8,11-12,16,20H,9-10,13-15,24H2;2*1H/t20-,22-;;/m0../s1 |
Clé InChI |
UTHWWPSFKXCLMU-HWELVIDPSA-N |
SMILES |
C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N.Cl.Cl |
SMILES isomérique |
C1[C@H](O[C@@](O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N.Cl.Cl |
SMILES canonique |
C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N.Cl.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Azalanstat dihydrochloride, Azalanstat HCl, RS-21607-197 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


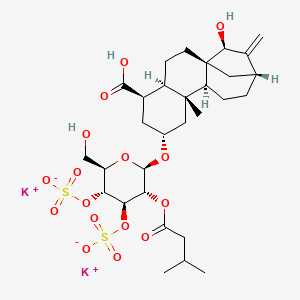
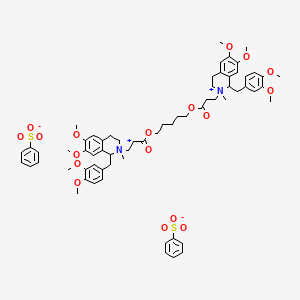

![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate](/img/structure/B1665832.png)
